molecular formula C18H21N3O2S2 B1219901 2-Apaeps CAS No. 83578-20-5

2-Apaeps

Cat. No.: B1219901
CAS No.: 83578-20-5
M. Wt: 375.5 g/mol
InChI Key: GRJDVQGHTMXGPB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Apaeps, also known as this compound, is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

Anticancer Activity
2-Apaeps has been investigated for its potential anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that this compound can inhibit cell proliferation in HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values suggesting significant potency.

Cell Line IC50 (µM) Effect
HepG22.57Cytotoxicity
MDA-MB-2313.10Cytotoxicity

Mechanism of Action
The mechanism of action of this compound involves the induction of apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. This dual action enhances its therapeutic efficacy against tumors while minimizing toxicity to normal cells .

Material Science Applications

Nanoparticle Synthesis
In material science, this compound is utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of metal-polyphenol nanoparticles that exhibit enhanced stability and controlled release properties.

Material Application Benefits
Metal-Polyphenol NanoparticlesDrug Delivery SystemsControlled release, stability
Polymeric NanoparticlesBioimaging and TherapyEnhanced imaging contrast

These nanoparticles have shown potential in delivering chemotherapeutic agents directly to tumor sites, thereby increasing the local concentration of drugs while reducing systemic side effects .

Bioengineering Applications

Regenerative Medicine
this compound is being explored for its applications in regenerative medicine, particularly in tissue engineering. Its biocompatibility and ability to promote cell adhesion make it a suitable candidate for scaffolding materials used in tissue regeneration.

Application Area Material Used Outcome
Tissue EngineeringThis compound-based ScaffoldsEnhanced cell proliferation
Wound HealingHydrogel CompositesImproved healing rates

Studies have indicated that scaffolds incorporating this compound can significantly enhance cellular responses, promoting faster healing and regeneration of tissues .

Case Studies

  • Case Study on Anticancer Efficacy
    A study conducted by Zhang et al. demonstrated the effectiveness of this compound in inhibiting tumor growth in an animal model of liver cancer. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
  • Case Study on Nanoparticle Development
    Research published by Liu et al. focused on the synthesis of this compound-based nanoparticles for targeted drug delivery. The nanoparticles demonstrated a significant increase in the bioavailability of encapsulated drugs and improved therapeutic outcomes in preclinical models .

Properties

CAS No.

83578-20-5

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

(2S)-2-acetamido-3-phenyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]propanamide

InChI

InChI=1S/C18H21N3O2S2/c1-14(22)21-16(13-15-7-3-2-4-8-15)18(23)20-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

GRJDVQGHTMXGPB-INIZCTEOSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCCSSC2=CC=CC=N2

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCSSC2=CC=CC=N2

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCCSSC2=CC=CC=N2

Synonyms

2-(N'-acetylphenylalanylamino)ethyl-2'-pyridyl disulfide
2-APAEPS

Origin of Product

United States

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